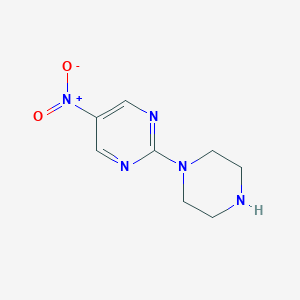

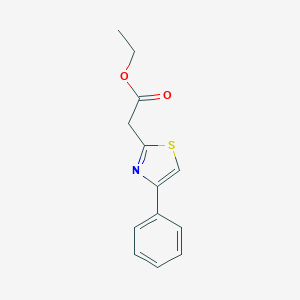

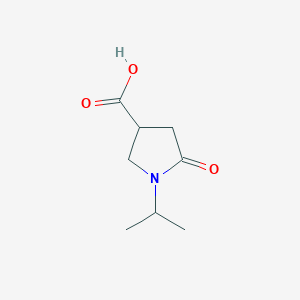

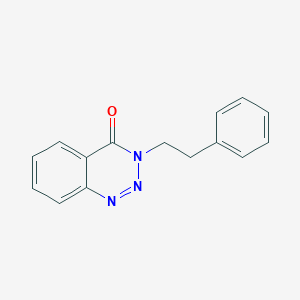

![molecular formula C7H9N5O B180212 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 114936-13-9](/img/structure/B180212.png)

5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their inhibitory activities against cyclin-dependent kinases (CDKs), making them interesting targets for cancer chemotherapy .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate in absolute ethanol . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis

The molecular structure of “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen bonds and the removal of various functional groups .Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy . CDK2 is involved in the cell cycle and its inhibition can lead to the selective targeting of tumor cells. Derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent inhibitory effects .

Antiproliferative Agent

Due to its ability to inhibit CDK2, the compound has also been explored as an antiproliferative agent . It has demonstrated the potential to halt the proliferation of cancer cells, thereby preventing the spread of tumors. This application is particularly promising for developing new cancer treatments that are more selective and less harmful to healthy cells .

Apoptosis Induction

In addition to inhibiting cell proliferation, this compound has been associated with the induction of apoptosis within cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells without affecting surrounding healthy tissue, making it a valuable therapeutic strategy .

Cell Cycle Alteration

Research has shown that the compound can cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, it can effectively prevent cancer cells from multiplying, which is a key aspect of cancer treatment strategies .

Antimicrobial Activity

While the primary focus has been on cancer treatment, derivatives of this compound have also been investigated for their antimicrobial properties . The ability to target microbial infections could make it a useful component in the development of new antibiotics or antifungal agents.

Antiviral Therapeutics

Compounds containing the pyrazolo[3,4-d]pyrimidin-4-one scaffold have shown potential antiviral activity . This suggests that they could be developed into antiviral drugs, possibly offering an alternative to existing medications like Ribavirin for certain viral infections.

Enzymatic Activity Modulation

The compound’s influence on enzymatic activity extends beyond CDK2. It may affect other enzymes involved in cell metabolism and regulation, which could have implications for treating a variety of diseases where enzyme dysfunction plays a role .

Synthetic Chemistry

In the field of synthetic chemistry, this compound serves as a building block for creating a wide array of derivatives with diverse biological activities . Its versatility in synthesis allows for the exploration of new medicinal compounds with tailored properties for specific therapeutic applications.

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight (17918) and melting point (147 °C) suggest it may have suitable ADME properties .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .

Direcciones Futuras

The future directions for research on “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential as CDK inhibitors . This could include studies to better understand their mechanism of action, as well as investigations into their potential therapeutic applications .

Propiedades

IUPAC Name |

5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYGMVLJHALMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN(C=C2C(=O)N1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

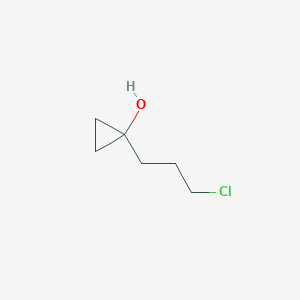

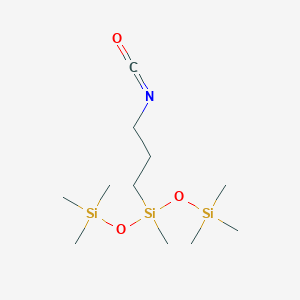

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)